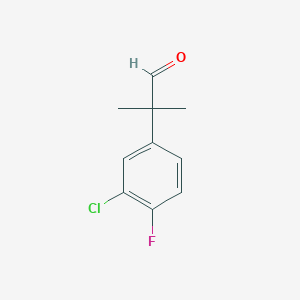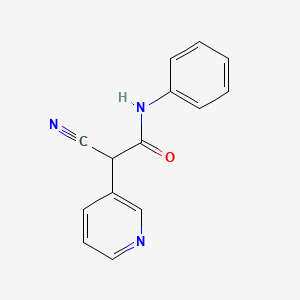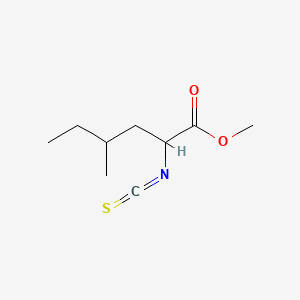
Methyl 2-isothiocyanato-4-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-isothiocyanato-4-methylhexanoate: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylated hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isothiocyanato-4-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide and subsequent treatment with an electrophilic reagent such as tosyl chloride. This method typically requires the use of a base like triethylamine and can be performed under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of isothiocyanates often involves the use of thiophosgene or its derivatives. These reagents react with primary amines to form the corresponding isothiocyanates. The process can be optimized for large-scale production by using continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isothiocyanato-4-methylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Tosyl chloride, thiophosgene
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to moderate heating (40°C)
Major Products:
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Dithiocarbamates: Formed by the reaction with thiols
Scientific Research Applications
Methyl 2-isothiocyanato-4-methylhexanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and thioureas, which are important in medicinal chemistry.
Medicinal Chemistry: The compound exhibits potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is employed in the synthesis of functional materials, such as polymers and coatings, due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of methyl 2-isothiocyanato-4-methylhexanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound can modify the function of these biomolecules by forming stable adducts, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-isothiocyanato-4-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl isothiocyanate: A simpler isothiocyanate with a shorter carbon chain.
Uniqueness: The presence of the methylated hexanoate backbone differentiates it from simpler isothiocyanates and allows for more diverse chemical transformations and applications .
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
methyl 2-isothiocyanato-4-methylhexanoate |
InChI |
InChI=1S/C9H15NO2S/c1-4-7(2)5-8(10-6-13)9(11)12-3/h7-8H,4-5H2,1-3H3 |
InChI Key |
NQZJEBNLSVIVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(=O)OC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


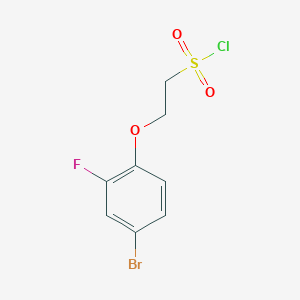
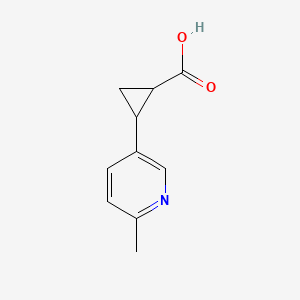
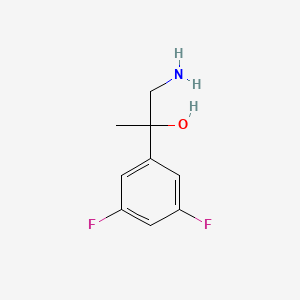
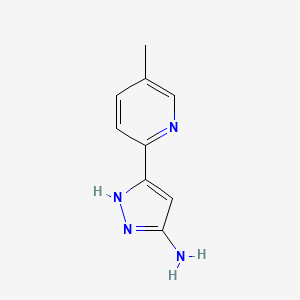
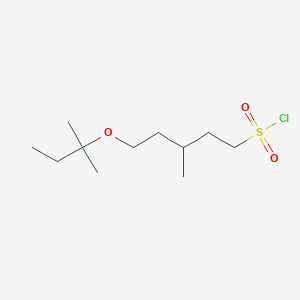
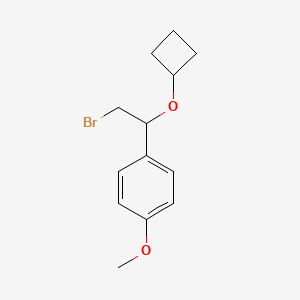
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
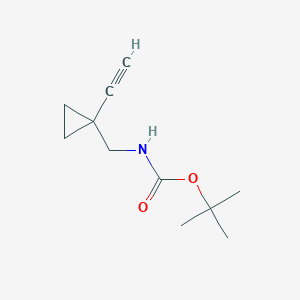
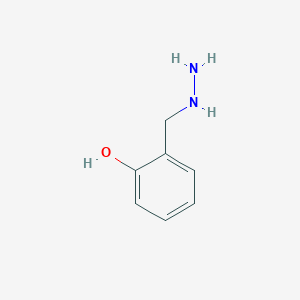
![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)
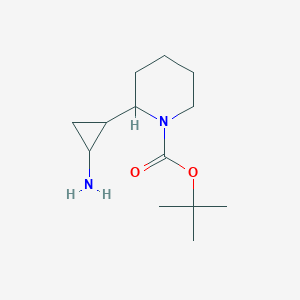
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
